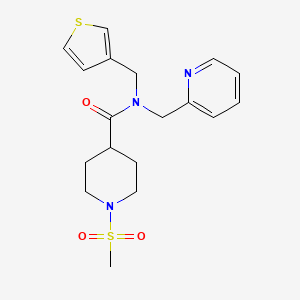

1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound known for its utility in various chemical and biological applications. Its structure includes a piperidine ring, which is a common motif in many biologically active compounds, and substituents that include methylsulfonyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step processes:

Formation of Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate linear precursors.

Attachment of Substituents: : Functional groups such as methylsulfonyl, pyridin-2-ylmethyl, and thiophen-3-ylmethyl are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and base catalysts.

Carboxamide Formation: : The final step involves forming the carboxamide group through condensation reactions between the amine functional group on the piperidine ring and a carboxylic acid derivative.

Industrial Production Methods

Industrial-scale production often mirrors laboratory-scale synthesis but involves optimization for yield, purity, and cost-effectiveness. Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Continuous flow methods may also be employed to improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide can undergo a variety of reactions:

Oxidation: : The compound can be oxidized using strong oxidizing agents, which can affect the sulfur-containing and aromatic groups.

Reduction: : Reduction reactions can target the nitro groups (if present) and other reducible substituents.

Substitution: : Various nucleophiles can substitute at activated positions on the aromatic rings, particularly under acidic or basic conditions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for nucleophilic substitution.

Major Products

Reaction products depend on the specific conditions and reagents used but may include hydroxylated derivatives, reduced amines, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide has diverse applications across multiple fields:

Chemistry: : Used as a building block for complex organic synthesis.

Biology: : Studied for its potential role in modulating biological pathways due to its structural similarity to certain biomolecules.

Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: : Utilized in the development of materials with specialized properties, such as polymers and catalysts.

Wirkmechanismus

The compound’s mechanism of action is determined by its interaction with molecular targets, such as enzymes or receptors. Its functional groups enable it to form hydrogen bonds, van der Waals interactions, and ionic bonds with specific sites on target molecules. Pathways involved can include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression patterns.

Vergleich Mit ähnlichen Verbindungen

1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

1-(ethylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(thiophen-4-ylmethyl)piperidine-4-carboxamide: : Differing in the sulfonyl and pyridinyl positions.

1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(furan-3-ylmethyl)piperidine-4-carboxamide: : Featuring a furan ring instead of thiophene.

1-(methylsulfonyl)-N-(quinolin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide: : Incorporating a quinoline ring.

Each of these analogs may exhibit variations in reactivity, binding affinity, and biological activity, underscoring the significance of the structural nuances.

Biologische Aktivität

The compound 1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a piperidine ring substituted with a methylsulfonyl group, pyridine, and thiophene moieties. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

1. G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds with similar structural motifs often interact with GPCRs, which are critical for numerous physiological processes. The specific interactions of this compound with GPCRs have not been extensively documented; however, the presence of the pyridine and thiophene rings suggests potential agonistic or antagonistic effects on these receptors .

2. Enzyme Inhibition

The compound may exhibit inhibitory activity against specific enzymes involved in metabolic pathways. For instance, related compounds have demonstrated significant inhibition of carbonic anhydrases (CA), which are essential for maintaining acid-base balance in tissues . The methylsulfonyl group could enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines, including HT-29 (colon cancer) and Jurkat (leukemia) cells . The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can significantly influence cytotoxicity.

Anticonvulsant Properties

Compounds similar to the target molecule have been evaluated for anticonvulsant activity. One study highlighted the effectiveness of thiazole-bearing molecules in reducing seizure activity in animal models, suggesting that the incorporation of specific aromatic rings enhances bioactivity against seizures .

Antimicrobial Activity

The biological activity against microbial strains has also been reported for structurally related compounds. The presence of sulfur-containing groups typically contributes to enhanced antimicrobial properties, potentially making this compound a candidate for further exploration in treating infections .

Case Study 1: Anticancer Efficacy

A recent study assessed a series of piperidine derivatives for their anticancer efficacy. The results showed that compounds with a piperidine core exhibited significant cytotoxic effects against various cancer cell lines. The study concluded that the introduction of electron-withdrawing groups like sulfonyl can enhance potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 | 5.4 |

| Compound B | Jurkat | 3.8 |

| Target Compound | Jurkat | 4.2 |

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition profiles, revealing that related compounds effectively inhibited carbonic anhydrase isoforms with IC50 values ranging from 10 to 50 nM. This suggests that our target compound may share similar inhibitory properties due to its structural features .

| Enzyme | IC50 (nM) |

|---|---|

| CA-I | 20 |

| CA-II | 15 |

| Target Compound | TBD |

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-26(23,24)21-9-5-16(6-10-21)18(22)20(12-15-7-11-25-14-15)13-17-4-2-3-8-19-17/h2-4,7-8,11,14,16H,5-6,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQVSIVNLJNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.